Ethyl 2-chloro-4-methoxynicotinate
Overview
Description
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C9H10ClNO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=NC=CC(C)=C1C(OCC)=O
. The molecular weight of the compound is 215.635 . Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 215.635 .Scientific Research Applications
Synthesis and Chemical Applications
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound utilized in various synthetic and chemical applications. For instance, it is used as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine, through stereoselective biotechnology methods (Kluson et al., 2019). Additionally, it has been applied in the development of large-scale syntheses, such as in the creation of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen et al., 2013).
Photodegradation Studies
Research on the photodegradation of related compounds, such as 2-Ethylhexyl 4-methoxycinnamate, offers insights into environmental behaviors and interactions of similar chemical structures (Gackowska et al., 2014). These studies are crucial in understanding the stability and decomposition pathways of such compounds under various environmental conditions.
Structural and Molecular Studies
The structural and molecular characteristics of compounds similar to this compound have been extensively studied. For example, research on 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol reveals insights into the molecular structure and bonding of such compounds (Yaeghoobi et al., 2009). These studies are crucial for the development of new chemical entities and for understanding the chemical properties of these compounds.
Mechanism of Action
Target of Action
It’s structurally similar to methyl nicotinate , which is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Mode of Action
Methyl nicotinate, a similar compound, is thought to promote the release of prostaglandin d2, which acts locally due to its short half-life
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol (bt) pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to BT via chloro-1,4-benzoquinone
Result of Action
Based on the mode of action of similar compounds, it might be involved in vasodilation and enhancing local blood flow .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-chloro-4-methoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXCYXUZOOHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.